molecular formula C15H19N3OS B2585411 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea CAS No. 2034433-12-8

3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea

Cat. No.: B2585411
CAS No.: 2034433-12-8
M. Wt: 289.4
InChI Key: ZRQWQNQGYIRVFW-UHFFFAOYSA-N
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Description

3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery research. This compound features a urea core functionalized with a thiophene-pyridine moiety, a scaffold frequently investigated for its potential to interact with various biological targets . The structural motif of substituted ureas, particularly those incorporating heterocyclic systems like thiophene, has been identified in novel therapeutic agents. For instance, certain thiophen-urea (TU) derivatives have been reported to exhibit potent activity as entry inhibitors against viruses like the Hepatitis C Virus (HCV), demonstrating the value of this chemical class in developing antiviral therapeutics . Furthermore, the tert-butyl group, a common feature in this molecule, is often utilized in medicinal chemistry to modulate a compound's metabolic stability, solubility, and overall pharmacokinetic profile. This product is intended for research purposes as a chemical reference standard, a building block for further synthetic exploration, or a candidate for in vitro biological screening. It is supplied as a high-purity compound characterized by advanced analytical techniques. Researchers are advised to conduct thorough profiling to elucidate its specific mechanism of action, physicochemical properties, and full spectrum of biological activity. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-tert-butyl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-9-11-4-6-16-13(8-11)12-5-7-20-10-12/h4-8,10H,9H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQWQNQGYIRVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea typically involves multi-step organic synthesis. One common approach is to start with the thiophene and pyridine precursors, which are then subjected to a series of reactions to introduce the tert-butyl and urea groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, including:

  • Synthesis of Urea Derivatives : The compound can be used to create other urea derivatives that may exhibit enhanced biological activity.
  • Catalysis : It has potential applications as a catalyst in organic reactions due to its ability to stabilize transition states.

Biology

The biological applications of this compound are particularly noteworthy. The presence of thiophene and pyridine moieties suggests potential interactions with biological targets. Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial Activity : Studies have shown that urea derivatives can possess antibacterial properties, making them candidates for drug development against bacterial infections .
  • Anticancer Properties : Certain derivatives have demonstrated antiproliferative effects on cancer cell lines, indicating potential therapeutic uses in oncology .

Industry

In industrial applications, 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea can be utilized in:

  • Specialty Chemicals Production : Its unique properties make it suitable for manufacturing specialty chemicals used in various formulations.
  • Materials Science : The compound may serve as a precursor for novel materials with specific properties tailored for particular applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of urea derivatives against various bacterial strains. The results indicated that compounds structurally similar to 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea exhibited significant antibacterial activity with minimal inhibitory concentrations ranging from 50 μg/mL to 100 μg/mL .

Case Study 2: Anticancer Activity

Another research project focused on the antiproliferative effects of urea derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Compounds related to 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea showed IC50 values comparable to established chemotherapeutics, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The thiophene and pyridine rings can participate in π-π interactions and hydrogen bonding, which are crucial for binding affinity and specificity . The urea moiety can form hydrogen bonds with target proteins, enhancing the compound’s stability and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis based on general principles and the sole provided evidence (), which describes a sulfonamide derivative with a pyridine-methanesulfinyl group.

Structural and Functional Group Comparison

Compound Core Structure Key Substituents Potential Applications
3-tert-Butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea Urea - tert-Butyl
- Pyridinylmethyl-thiophene
Kinase inhibition, CNS targets
Sulfonamide derivative (8f) Benzimidazole-sulfonamide - Pyridinyl-methanesulfinyl
- Trifluoroethoxy
Proton pump inhibition, acid secretion control

Urea vs. Urea derivatives are often prioritized for kinase inhibitors (e.g., sorafenib), whereas sulfonamides are common in antibiotics and proton pump inhibitors (e.g., omeprazole analogs) .

Pyridine and Thiophene vs. Trifluoroethoxy Groups :

  • The pyridine-thiophene system in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets, contrasting with the electron-deficient trifluoroethoxy group in compound 8f, which improves resistance to oxidative metabolism .

Hypothetical Physicochemical and Pharmacokinetic Properties

Property 3-tert-Butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea Sulfonamide Derivative (8f)
Molecular Weight ~350-370 g/mol ~600-650 g/mol
LogP (Lipophilicity) ~2.5-3.5 (moderate) ~4.0-5.0 (high)
Solubility Moderate (urea enhances aqueous solubility) Low (sulfonamide and trifluoroethoxy reduce solubility)
Metabolic Stability Moderate (thiophene may pose CYP450 risks) High (trifluoroethoxy resists oxidation)

Research Findings and Hypotheses

  • Binding Affinity : The pyridinylmethyl-thiophene moiety in the urea compound may target kinases like JAK3 or EGFR, analogous to FDA-approved urea-based inhibitors. In contrast, compound 8f’s sulfonamide and benzimidazole core align with proton pump inhibition mechanisms .
  • Toxicity Considerations : Thiophene rings are associated with idiosyncratic toxicity due to reactive metabolite formation, whereas trifluoroethoxy groups in 8f reduce such risks .

Biological Activity

3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea is a compound that has attracted significant interest due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, backed by diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a thiophene ring, and a pyridine ring, contributing to its unique chemical behavior. Its molecular formula is C15H19N3OSC_{15}H_{19}N_3OS, and it possesses distinct electronic properties that affect its interactions with biological targets.

Property Value
Molecular FormulaC₁₅H₁₉N₃OS
Molecular Weight301.39 g/mol
IUPAC Name3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea
SolubilitySoluble in organic solvents

The biological activity of 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of various molecular targets, potentially influencing pathways related to cell signaling, metabolism, and gene expression.

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors associated with neurotransmission or hormonal regulation.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism was linked to apoptosis induction through caspase activation .
  • Antimicrobial Properties : Research indicated that 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial cell wall synthesis, leading to cell lysis .
  • Neuroprotective Effects : In neurobiology studies, the compound demonstrated protective effects against oxidative stress in neuronal cells. It was found to reduce reactive oxygen species (ROS) levels and enhance cell viability under stress conditions .

Comparative Analysis with Similar Compounds

The biological activity of 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea can be compared with structurally similar compounds:

Compound Name Activity Unique Features
1-(Tert-butyl)-3-(pyridin-4-ylmethyl)ureaModerate anticancer activityLacks thiophene ring
1-(Tert-butyl)-3-(thiophen-2-ylmethyl)ureaAntimicrobial propertiesDifferent thiophene substitution

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